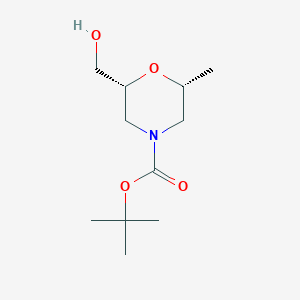

tert-butyl (2R,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate

Description

The compound tert-butyl (2R,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate is a stereochemically defined morpholine derivative. Its structure features a morpholine ring substituted with a hydroxymethyl group at the 2-position and a methyl group at the 6-position, both in the R configuration. The tert-butyl carbamate group at the 4-position enhances steric protection and modulates solubility.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-8-5-12(6-9(7-13)15-8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPPRECNUURDRC-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)CO)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)CO)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl (2R,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate is a morpholine derivative with the molecular formula C₁₁H₂₁NO₄ and a molecular weight of 231.29 g/mol. This compound is characterized by a unique combination of functional groups, including a tert-butyl group and a hydroxymethyl substituent, which contribute to its potential biological activities and applications in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The structural configuration of tert-butyl (2R,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate includes:

- Morpholine Ring : A six-membered ring containing one nitrogen atom.

- Tert-butyl Group : Provides steric hindrance, influencing reactivity.

- Hydroxymethyl Substituent : May enhance interaction with biological targets.

This compound's stereochemistry is crucial for its biological activity, as it influences how the molecule interacts with enzymes and receptors.

Interaction Studies

Preliminary interaction studies indicate that tert-butyl (2R,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate may bind to biological targets similar to other morpholine derivatives. Understanding these interactions is critical for assessing the compound's therapeutic potential and safety profile.

Comparative Analysis

To provide context for its activity, the following table compares tert-butyl (2R,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate with similar morpholine derivatives:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate | 135065-71-3 | Lacks methyl substitution at position 6 |

| Tert-butyl (2R,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate | 90317136 | Different stereochemistry at positions 5 and 6 |

| Tert-butyl bis(2-hydroxyethyl)carbamate | 61478-26-0 | Contains two hydroxyethyl groups instead of one hydroxymethyl |

The unique structural features of tert-butyl (2R,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate may enhance its interaction with biological targets compared to these other compounds.

Case Studies and Research Findings

Research has shown that morpholine derivatives can exhibit significant biological activities. For instance:

- Enzyme Interaction : A study demonstrated that morpholine-based compounds could act as effective inhibitors for certain enzymes involved in metabolic processes. The binding affinity of these compounds was influenced by their structural characteristics, including steric factors introduced by substituents like tert-butyl groups.

- Pharmacological Applications : Some morpholine derivatives have been explored for their potential use in treating neurological disorders due to their ability to modulate neurotransmitter receptors .

- Drug Development : The unique properties of tert-butyl (2R,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate position it as a candidate for further research in drug development aimed at various therapeutic targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Key Observations:

Substituent Effects: The hydroxymethyl group in the target compound introduces polarity and hydrogen-bonding capacity, which may enhance aqueous solubility compared to the 6-oxo analog . The benzhydrylcarbamoyl group in the analog from introduces a large hydrophobic moiety, likely reducing solubility but increasing membrane permeability .

Stereochemical Considerations :

Physicochemical and Spectral Properties

- Molecular Weight : The target compound (MW 259.3) is smaller than its diphenyl (MW 353.42) and benzhydryl (MW 472.58) analogs, suggesting differences in bioavailability and synthetic accessibility .

- Spectroscopy: NMR: For the benzhydryl analog (), downfield shifts in <sup>1</sup>H-NMR (δ 7.2–7.4 ppm) confirm aromatic protons, while tert-butyl groups appear as singlets near δ 1.4 ppm . MS: High-resolution MS data for the 6-oxo compound () validate the molecular formula (C21H23NO4) .

Q & A

Basic: How is tert-butyl (2R,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate synthesized, and what are the key stereochemical considerations?

Methodological Answer:

The synthesis typically involves a stereoselective ring-closing reaction to form the morpholine core, followed by functionalization. Key steps include:

- Chiral induction : Use of enantiopure starting materials or catalysts to establish the (2R,6R) configuration.

- Hydroxymethyl introduction : Alkylation or oxidation-reduction sequences to install the hydroxymethyl group while preserving stereochemistry.

- tert-butyl protection : Boc (tert-butoxycarbonyl) protection of the morpholine nitrogen to prevent undesired side reactions.

Purification via column chromatography or recrystallization ensures stereochemical purity. For analogous systems, chiral HPLC is used to verify enantiomeric excess (e.g., ≥99% ee) .

Advanced: What strategies are effective for resolving enantiomers or diastereomers during the synthesis of this compound?

Methodological Answer:

- Chiral chromatography : Use of CSPs (chiral stationary phases) like cellulose- or amylose-based columns for analytical and preparative separation.

- Kinetic resolution : Enzymatic or organocatalytic methods to selectively modify one enantiomer (e.g., lipase-mediated ester hydrolysis).

- Diastereomeric crystallization : Formation of diastereomeric salts with chiral acids (e.g., tartaric acid derivatives) for selective crystallization.

X-ray crystallography (as in ) confirms absolute configuration post-resolution .

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR : H and C NMR verify stereochemistry (e.g., coupling constants for axial/equatorial protons) and functional groups (e.g., tert-butyl singlet at ~1.4 ppm).

- X-ray crystallography : Single-crystal diffraction (e.g., Bruker SMART APEX CCD) resolves bond angles, torsion angles, and hydrogen-bonding networks. SHELXL software refines structures to R-factor < 0.05 .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na] at m/z 300.1578).

Advanced: How can computational methods predict the compound's reactivity in different solvents?

Methodological Answer:

- Solvent effects : DFT calculations (e.g., B3LYP/6-31G*) model solvation energies and transition states. COSMO-RS predicts solubility parameters.

- Reactivity mapping : Molecular dynamics (MD) simulations assess nucleophilic/electrophilic sites. For example, the hydroxymethyl group’s hydrogen-bonding capacity in polar solvents (e.g., DMSO) enhances reactivity .

Data Contradictions: How to address discrepancies in solubility data across studies?

Methodological Answer:

- Standardized protocols : Ensure consistent solvent purity, temperature (e.g., 25°C), and agitation methods.

- Analytical validation : Compare gravimetric, UV/Vis, or NMR-based solubility measurements. For example, hydroxymethyl derivatives in show variable solubility due to crystallinity differences .

Mechanism: What is the role of the tert-butyl group in the compound's stability under acidic conditions?

Methodological Answer:

The tert-butyl group acts as a steric shield, protecting the carbamate linkage from acid-catalyzed hydrolysis. Stability studies (e.g., pH 1–3, 37°C) show >90% integrity after 24 hours. In contrast, unprotected morpholines degrade rapidly via ring-opening .

Biological Activity: How to design assays to evaluate the compound's interaction with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) to measure binding kinetics (k/k).

- Fluorescence polarization : Labeled derivatives track competitive binding (e.g., IC determination).

- Cellular assays : Morpholine derivatives in and are screened for α2 adrenergic receptor modulation .

Functionalization: What methods introduce functional groups without affecting stereochemistry?

Methodological Answer:

- Selective acylation : Use mild acylating agents (e.g., AcO/DMAP) to modify the hydroxymethyl group while preserving the Boc-protected nitrogen.

- Pd-catalyzed cross-coupling : Suzuki-Miyaura reactions on halogenated analogs (e.g., bromo derivatives in ) enable aryl/heteroaryl introductions .

Degradation: How to analyze degradation products under varying pH conditions?

Methodological Answer:

- Forced degradation : Expose the compound to pH 1–12 (HCl/NaOH) at 40–60°C.

- LC-MS/MS : Identify hydrolyzed products (e.g., morpholine ring-opened diols or tert-butanol byproducts). Degradation pathways are mapped using Q-TOF data .

Application: How to incorporate this compound into peptide-based drug candidates?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.